[2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-2-oxoethylphosphonium is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-oxoethylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-(4-aminophenyl)-2-oxoethyl moiety. One common method is the reaction of triphenylphosphine with 2-(4-aminophenyl)-2-oxoethyl chloride under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-(4-Aminophenyl)-2-oxoethylphosphonium may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-oxoethylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Aminophenyl)-2-oxoethylphosphonium is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical transformations, including the formation of carbon-phosphorus bonds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the development of novel drugs and therapeutic agents.
Industry
In the industrial sector, 2-(4-Aminophenyl)-2-oxoethylphosphonium can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-oxoethylphosphonium involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The compound’s effects are mediated by its ability to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
[2-(4-Aminophenyl)-2-oxoethyl]phosphine: Similar structure but lacks the triphenylphosphonium moiety.
2-(4-Aminophenyl)-2-oxoethylphosphonium: Similar but with trimethyl groups instead of triphenyl.
Uniqueness
2-(4-Aminophenyl)-2-oxoethylphosphonium is unique due to its combination of the 2-(4-aminophenyl)-2-oxoethyl group with the triphenylphosphonium moiety. This unique structure imparts specific reactivity and stability, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C26H23NOP+ |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H22NOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2,(H-,27,28)/p+1 |
InChI Key |
UDDVUSJDTTVZQT-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.